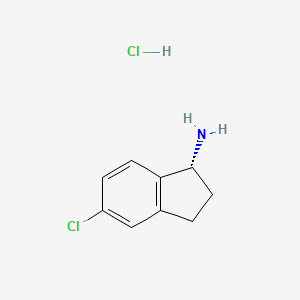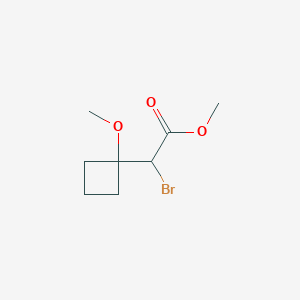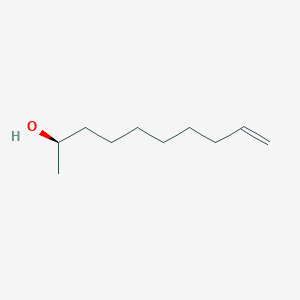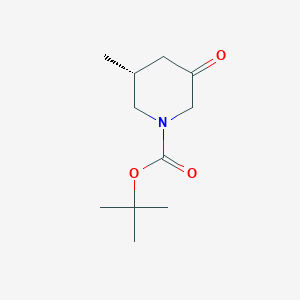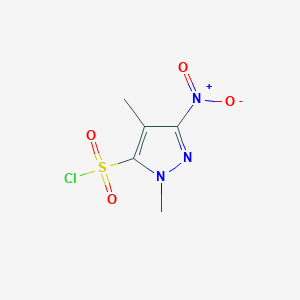amine trihydrochloride CAS No. 1803606-91-8](/img/structure/B1435686.png)
Methyl[3-(methylamino)propyl](pyridin-4-ylmethyl)amine trihydrochloride
Descripción general
Descripción
“Methyl3-(methylamino)propylamine trihydrochloride” is a chemical compound with the CAS Number: 1803606-91-8 . It has a molecular weight of 302.67 . The IUPAC name for this compound is N1,N3-dimethyl-N1-(pyridin-4-ylmethyl)propane-1,3-diamine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3.3ClH/c1-12-6-3-9-14(2)10-11-4-7-13-8-5-11;;;/h4-5,7-8,12H,3,6,9-10H2,1-2H3;3*1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Antitubercular Activity
"Methyl3-(methylamino)propylamine trihydrochloride" and related compounds have been evaluated for their antitubercular activity. Modifications of isoniazid (INH) structures, including derivatives with pyridin-4-yl motifs, showed significant activity against various mycobacteria strains. These modifications demonstrated in vitro efficacy comparable to INH against M. tuberculosis, with some derivatives showing significant activity against INH-resistant non-tuberculous mycobacteria. This highlights the potential of pyridin-4-ylmethyl)amine derivatives in the development of new antitubercular drugs (Asif, 2014).
Analysis in Biological Matrices
The compound and its derivatives have been used as markers for studying the biological effects and exposure to heterocyclic aromatic amines, which are known carcinogens in rodents. Analytical techniques like liquid and gas chromatography coupled with mass spectrometry have facilitated the analysis of these compounds in biological matrices, foodstuff, and beverages. This demonstrates the compound's utility in research focused on understanding the carcinogenic potential of heterocyclic amines through quantitative and qualitative analysis (Teunissen et al., 2010).
Heterocyclic Amines in Breast Cancer Research
The compound's derivatives have been implicated in breast cancer research due to their presence in cooked meats. Studies have shown that heterocyclic amines like PhIP, formed during the cooking process, have been linked to mammary gland cancer in rodent models, suggesting a potential role in human breast cancer. This places derivatives of "Methyl3-(methylamino)propylamine trihydrochloride" in a critical position for studying dietary impacts on cancer incidence (Snyderwine, 1994).
Biopolymer Modification
In the field of polymer science, derivatives of the compound have been explored for the modification of biopolymers like xylan. Chemical modification can lead to new biopolymer ethers and esters with specific properties, beneficial for various applications ranging from drug delivery to antimicrobial agents. This signifies the compound's versatility in the modification and enhancement of biopolymers (Petzold-Welcke et al., 2014).
Paraquat Poisonings and Lung Toxicity
While not directly related to "Methyl3-(methylamino)propylamine trihydrochloride," studies on paraquat dichloride's pulmonary effects shed light on the toxicological research involving similar compounds. Research focusing on the molecular mechanisms of toxicity, including oxidative stress and the involvement of specific transport systems in alveolar cells, parallels the investigative approaches applicable to studying the effects of "Methyl3-(methylamino)propylamine trihydrochloride" and its derivatives (Dinis-Oliveira et al., 2008).
These diverse applications demonstrate the compound's significance across various fields of scientific research, from medicinal chemistry and toxicology to biopolymer science and cancer research. The versatility of "Methyl3-(methylamino)propylamine trihydrochloride" and its derivatives in scientific studies underscores their potential in contributing to advancements in health, materials science, and environmental safety.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid these hazards.
Propiedades
IUPAC Name |
N,N'-dimethyl-N'-(pyridin-4-ylmethyl)propane-1,3-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.3ClH/c1-12-6-3-9-14(2)10-11-4-7-13-8-5-11;;;/h4-5,7-8,12H,3,6,9-10H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOIKRMFOUTLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=NC=C1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[3-(methylamino)propyl](pyridin-4-ylmethyl)amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)

